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molecular formula C10H9NO4 B3143842 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS No. 537657-97-9

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Cat. No. B3143842
M. Wt: 207.18 g/mol
InChI Key: KETFZTDHSKCSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992103B2

Procedure details

3-(2-Oxooxazolidin-3-yl)benzoic acid methyl ester (D118) (110 mg, 0.5 mmol) in dioxane (2.5 ml) was treated with 1M LiOH solution (0.75 ml) and the mixture was stirred at room temperature for 1.5 h. Amberlyst 15 was then added and stirring continued for 15 mins. The resin was filtered and the filtrate evaporated to dryness. Th residue was tritutated with diethyl ether to afford the title compound (62 mg, 60%).
Name
3-(2-Oxooxazolidin-3-yl)benzoic acid methyl ester
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH2:14][CH2:13][O:12][C:11]2=[O:15])[CH:5]=1.[Li+].[OH-]>O1CCOCC1>[O:15]=[C:11]1[N:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:16])=[O:2])[CH2:14][CH2:13][O:12]1 |f:1.2|

Inputs

Step One
Name
3-(2-Oxooxazolidin-3-yl)benzoic acid methyl ester
Quantity
110 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N1C(OCC1)=O)=O
Name
Quantity
0.75 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Amberlyst 15 was then added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 mins
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resin was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1OCCN1C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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